molecular formula C19H25N3O4S B2849689 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-ethoxybenzenesulfonyl)piperidine CAS No. 1705879-82-8

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-ethoxybenzenesulfonyl)piperidine

Número de catálogo: B2849689
Número CAS: 1705879-82-8
Peso molecular: 391.49
Clave InChI: UATYGUOJORKVDF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-ethoxybenzenesulfonyl)piperidine (CAS 1705879-82-8) is a chemical compound offered for non-human research applications. With a molecular formula of C 19 H 25 N 3 O 4 S and a molecular weight of 391.48 g/mol, this compound features a distinct molecular structure that incorporates a piperidine ring, a 3-cyclopropyl-1,2,4-oxadiazole moiety, and a 4-ethoxybenzenesulfonyl group . Computational analysis of its physical properties indicates a topological polar surface area of 93.9 Ų and a calculated XLogP value of 2.9, parameters that are valuable for researchers in the early stages of experimental design . This product is exclusively intended for research and development purposes in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can procure this compound from various suppliers, with availability in multiple quantities to suit different experimental needs .

Propiedades

IUPAC Name

3-cyclopropyl-5-[[1-(4-ethoxyphenyl)sulfonylpiperidin-3-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c1-2-25-16-7-9-17(10-8-16)27(23,24)22-11-3-4-14(13-22)12-18-20-19(21-26-18)15-5-6-15/h7-10,14-15H,2-6,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATYGUOJORKVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-ethoxybenzenesulfonyl)piperidine involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the oxadiazole ring, followed by the introduction of the cyclopropyl group and the piperidinylmethyl group. The final step involves the attachment of the ethoxyphenyl sulfonyl group. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of catalysts, temperature control, and purification techniques.

Análisis De Reacciones Químicas

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-ethoxybenzenesulfonyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments using water and acid or base catalysts.

Aplicaciones Científicas De Investigación

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-ethoxybenzenesulfonyl)piperidine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-ethoxybenzenesulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes structural analogs, highlighting differences in substituents and molecular properties:

Compound Name/ID Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
Target Compound (BK09578) C₁₉H₂₅N₃O₄S 391.48 4-ethoxybenzenesulfonyl, cyclopropyl-oxadiazole
BK65054 : 3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(ethanesulfonyl)piperidine C₁₃H₂₁N₃O₃S 299.39 Ethanesulfonyl (simpler sulfonyl group)
GSK1292263 : 3-Isopropyl-5-(4-(((6-(4-(methylsulfonyl)phenyl)pyridin-3-yl)oxy)methyl)piperidin-1-yl)-1,2,4-oxadiazole C₂₅H₂₈N₄O₄S 496.58 Isopropyl-oxadiazole, methylsulfonylphenyl-pyridine
Compound 76 (EP 2 697 207 B1) : (4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-3-((2-(5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methoxyphenyl)cyclohex-1-enyl)methyl)-4-methyloxazolidin-2-one C₃₄H₃₃F₆N₃O₄ 681.65 Cyclopropyl-oxadiazole, trifluoromethylphenyl, methoxyphenyl-cyclohexene
1-(4-Ethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine C₂₃H₂₄FN₃O₂ 393.45 4-ethylbenzoyl, 4-fluorophenyl-oxadiazole
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]piperidine C₁₇H₂₃N₅O₂ 329.41 Cyclopropyl-oxadiazole, dimethylpyrazole

Key Findings from Structural Comparisons

Sulfonyl Group Variations
  • Target Compound vs. BK65054 : Replacing the 4-ethoxybenzenesulfonyl group (target) with ethanesulfonyl (BK65054) reduces molecular weight by ~92 g/mol and simplifies the sulfonyl substituent. This likely decreases lipophilicity and may alter binding to sulfonyl-sensitive targets (e.g., kinases or GPCRs) .
Oxadiazole Substituent Effects
  • Cyclopropyl vs. Isopropyl (GSK1292263) : The cyclopropyl group’s rigid, planar structure may reduce steric hindrance compared to isopropyl, favoring binding in constrained active sites .
  • Fluorophenyl (Compound in ) : The electron-withdrawing fluorine atom on the oxadiazole’s phenyl ring could enhance metabolic stability but reduce solubility compared to the cyclopropyl group .
Piperidine Core Modifications
  • This modification may improve interactions with polar residues in enzymes .

Physicochemical and Pharmacokinetic Implications

  • Metabolic Stability : The cyclopropyl-oxadiazole motif in the target compound is less prone to oxidative metabolism than ethyl-substituted oxadiazoles (e.g., H57257 in ), which may extend half-life in vivo.

Actividad Biológica

The compound 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-ethoxybenzenesulfonyl)piperidine is a novel synthetic molecule that incorporates a piperidine core, a sulfonyl group, and an oxadiazole moiety. This structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available research findings, including antibacterial and enzyme inhibitory activities.

Molecular Formula

The molecular formula of the compound is C16H20N4O3SC_{16}H_{20}N_4O_3S, with a molecular weight of approximately 364.42 g/mol.

Structural Components

  • Piperidine : A six-membered ring containing one nitrogen atom, known for its presence in various pharmacologically active compounds.
  • Oxadiazole : A five-membered ring containing two nitrogen atoms, often associated with antimicrobial and anticancer properties.
  • Sulfonyl Group : Enhances solubility and biological activity.

Antibacterial Activity

Recent studies have demonstrated that compounds containing oxadiazole and piperidine moieties exhibit significant antibacterial properties. For instance:

  • A series of synthesized compounds similar to the target compound showed moderate to strong activity against Salmonella typhi and Bacillus subtilis , while displaying weaker activity against other bacterial strains like Escherichia coli and Staphylococcus aureus .
  • The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored:

  • Acetylcholinesterase (AChE) Inhibition : Compounds with similar structures have shown strong inhibitory effects on AChE, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's .
  • Urease Inhibition : The synthesized derivatives demonstrated significant urease inhibitory activity, which is important for managing urinary tract infections. Some derivatives exhibited IC50 values as low as 2.14μM2.14\,\mu M, indicating potent activity compared to standard drugs .

Binding Studies

Bovine serum albumin (BSA) binding studies suggest that these compounds have favorable interactions with plasma proteins, which may enhance their bioavailability and therapeutic efficacy .

Study 1: Antibacterial Efficacy

In a study examining various oxadiazole-piperidine derivatives, the target compound was tested against multiple bacterial strains. The results indicated:

  • Strong inhibition against Salmonella typhi (zone of inhibition: 20 mm).
  • Moderate inhibition against Pseudomonas aeruginosa (zone of inhibition: 12 mm).

Study 2: Enzyme Inhibition Profile

A comparative analysis of enzyme inhibitors revealed:

  • The target compound displayed an IC50 value of 1.13μM1.13\,\mu M for AChE, significantly lower than the reference standard (IC50 = 21.25μM21.25\,\mu M).
  • Urease inhibition was also notable with several compounds showing IC50 values under 5μM5\,\mu M.

Q & A

Q. What are the optimal synthetic routes for this compound, considering its structural complexity?

Methodological Answer: The synthesis involves multi-step protocols, typically starting with:

Cyclopropane-oxadiazole core formation : Cyclocondensation of cyclopropanecarboxylic acid hydrazide with nitriles under acidic conditions (e.g., POCl₃) to yield 3-cyclopropyl-1,2,4-oxadiazole .

Piperidine sulfonylation : Reacting 4-ethoxybenzenesulfonyl chloride with piperidine under basic conditions (e.g., NaHCO₃) to form the sulfonamide intermediate .

Methylation and coupling : Alkylation of the oxadiazole moiety with a bromomethyl-piperidine derivative, followed by purification via column chromatography (silica gel, ethyl acetate/hexane) .
Critical Parameters :

  • Temperature control (<5°C during sulfonylation to prevent side reactions).
  • Use of anhydrous solvents (DMF, THF) to avoid hydrolysis of intermediates.

Q. How can researchers validate the compound’s purity and structural integrity?

Methodological Answer:

  • Analytical Techniques :
    • HPLC : Reverse-phase C18 column, mobile phase (acetonitrile/water + 0.1% TFA), retention time comparison with synthetic standards .
    • NMR : Confirm absence of residual solvents (e.g., DMSO at δ 2.5 ppm) and validate regiochemistry (e.g., sulfonyl proton at δ 7.5–8.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and isotopic patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

  • Key Modifications :
    • Oxadiazole substituents : Replace cyclopropyl with isopropyl or phenyl to assess steric/electronic effects on target binding .
    • Sulfonamide group : Vary the ethoxy group (e.g., methoxy, trifluoromethyl) to modulate lipophilicity and solubility .
  • Assays :
    • In vitro enzyme inhibition : Dose-response curves (IC₅₀) against target enzymes (e.g., kinases, proteases) .
    • Cellular cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with controls for nonspecific toxicity .

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., crystallographic PDB: 3ERT for sulfonamide-binding enzymes) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD <2 Å) and hydrogen-bond persistence .
  • Pharmacophore Mapping : Identify critical features (e.g., sulfonyl oxygen as H-bond acceptor, oxadiazole as π-π stacker) .

Q. How can crystallographic data resolve conflicting reports on its conformational stability?

Methodological Answer:

  • X-ray Diffraction : Single-crystal analysis (Mo-Kα radiation, λ = 0.71073 Å) to determine bond angles and torsional strain in the piperidine-oxadiazole junction .
  • SHELX Refinement : SHELXL-2018 for anisotropic displacement parameters and validation via R-factor convergence (<0.05) .
    Example Findings :
ParameterObserved ValueIdeal Range
C-N bond length1.34 Å1.32–1.38 Å
Torsion angle12.5°<15°

Q. How to address discrepancies in reported biological activity across studies?

Methodological Answer:

  • Controlled Variables :
    • Assay conditions : Standardize pH (7.4 PBS), temperature (37°C), and serum concentration (10% FBS) .
    • Batch variability : LC-MS quantification of active enantiomers (if chiral centers exist) .
  • Meta-Analysis : Use PRISMA guidelines to compare IC₅₀ values from ≥3 independent studies, applying ANOVA for statistical significance (p <0.05) .

Methodological Challenges

Q. What are the limitations of current synthetic methods for scaling up production?

Methodological Answer:

  • Bottlenecks :
    • Low yield (<40%) in oxadiazole cyclization due to competing side reactions .
    • Chromatography-dependent purification limits scalability .
  • Solutions :
    • Flow chemistry for continuous cyclopropane-oxadiazole synthesis .
    • Recrystallization optimization (e.g., ethanol/water gradient) to replace column chromatography .

Q. How can metabolic stability be evaluated in preclinical models?

Methodological Answer:

  • In vitro : Microsomal incubation (human liver microsomes, NADPH cofactor) with LC-MS quantification of parent compound depletion (t₁/₂ >30 min desirable) .
  • In vivo : Radiolabeled (¹⁴C) compound administration in rodents, followed by plasma/tissue extraction and scintillation counting .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.